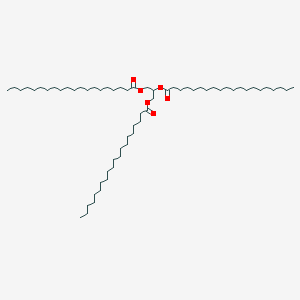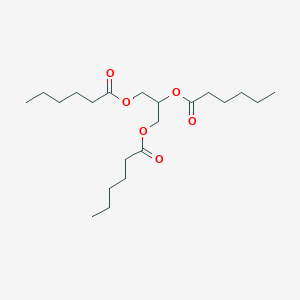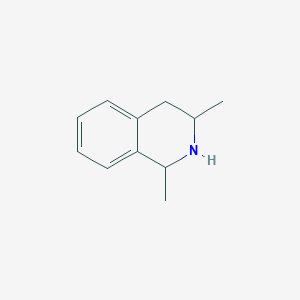![molecular formula C17H14N2O5 B053043 8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione CAS No. 118122-53-5](/img/structure/B53043.png)
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Mat-3,4-adduct is a chemical compound known for its unique structure and reactivity
準備方法
The synthesis of 4’-Mat-3,4-adduct typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride in dry chloroform, combined with other reagents such as 3,5-Bis-(3R)-(3,7-dimethyl-octylaminocarbonyl)-benzoic acid and 4-dimethylaminopyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
4’-Mat-3,4-adduct undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition reactions can yield a mixture of products due to the formation of allylic carbocations .
科学的研究の応用
4’-Mat-3,4-adduct has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of adducts in various chemical reactions.
Biology: It is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism by which 4’-Mat-3,4-adduct exerts its effects involves the formation of covalent bonds with target molecules. This process can be influenced by the presence of specific functional groups and the overall structure of the compound.
類似化合物との比較
4’-Mat-3,4-adduct can be compared with other similar compounds, such as:
1,3-butadiene adducts: These compounds also undergo electrophilic addition reactions and form similar products.
Anthracene derivatives: These compounds are used in Diels-Alder reactions and share some reactivity patterns with 4’-Mat-3,4-adduct
The uniqueness of 4’-Mat-3,4-adduct lies in its specific structure and the resulting reactivity, which can be leveraged for various applications in research and industry.
特性
CAS番号 |
118122-53-5 |
|---|---|
分子式 |
C17H14N2O5 |
分子量 |
326.3 g/mol |
IUPAC名 |
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione |
InChI |
InChI=1S/C17H14N2O5/c1-6-5-23-8-4-3-7-10-11(14(20)24-12(7)9(6)8)17(2)13(10)18-16(22)19-15(17)21/h3-5,10-11,13H,1-2H3,(H2,18,19,21,22) |
InChIキー |
OSHACCFKKXSZHP-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
正規SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
同義語 |
4'-MAT-3,4-adduct 4'-methylangelicin-thymine-3,4-photocylcloadduct |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)





